
Butanoic acid, 4-imino-4-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-imino-4-methoxy-, methyl ester: is a chemical compound with the molecular formula C6H11NO3. It is also known by its IUPAC name, methyl 4-imino-4-methoxybutanoate. This compound is an ester derivative of butanoic acid, characterized by the presence of an imino group and a methoxy group on the butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-imino-4-methoxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The imino group can be introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where butanoic acid is reacted with methanol under controlled conditions. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity. The imino group introduction may involve additional steps, such as the use of imidate intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: Butanoic acid, 4-imino-4-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, butanoic acid, 4-imino-4-methoxy-, methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is an intermediate in the synthesis of prednisolone, a glucocorticoid used to treat central nervous system disorders. It is also used in the development of other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-imino-4-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of prednisolone, it plays a role in the anti-inflammatory and immunosuppressive effects of the final drug. The imino group and methoxy group contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Butanoic acid, 4-methoxy-, methyl ester: This compound lacks the imino group and has different reactivity and applications.
Butanoic acid, 4-ethoxy-, methyl ester: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: Butanoic acid, 4-imino-4-methoxy-, methyl ester is unique due to the presence of both imino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
Propriétés
Numéro CAS |
61324-61-6 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl 4-imino-4-methoxybutanoate |
InChI |
InChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3 |
Clé InChI |
KLMSTTBNQABSFN-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



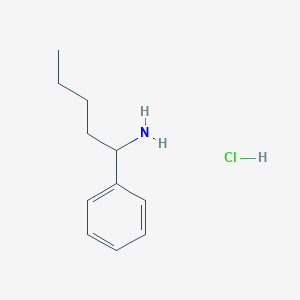
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)


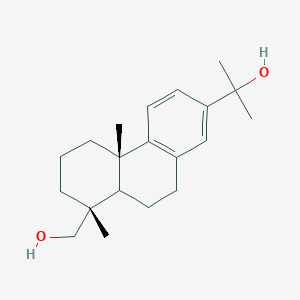
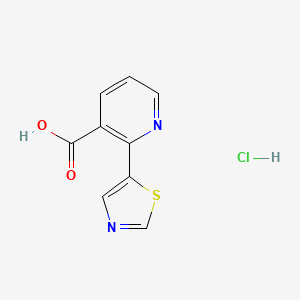
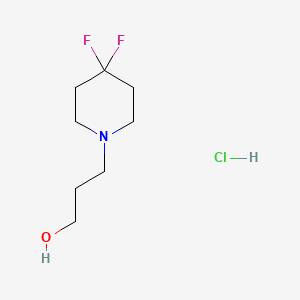
![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
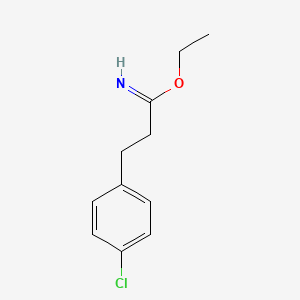

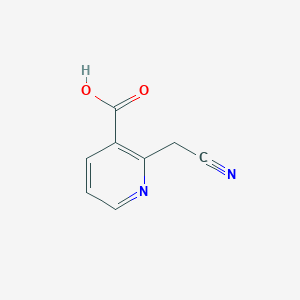
![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)

